1-[(4-Fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4N2/c16-11-7-5-10(6-8-11)9-21-13-4-2-1-3-12(13)20-14(21)15(17,18)19/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUUEEQFDVMDNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole typically involves the reaction of 4-fluorobenzyl chloride with 2-(trifluoromethyl)benzimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including 1-[(4-fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole, have been extensively studied for their antimicrobial properties. Research indicates that compounds in this class exhibit significant activity against various Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives have shown promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Several studies have highlighted the anticancer potential of benzimidazole derivatives. The mechanism often involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Compounds related to 1-[(4-fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole have demonstrated cytotoxicity against various cancer cell lines, including colorectal carcinoma (HCT116) . The structure-activity relationship indicates that modifications on the benzimidazole ring can enhance potency and selectivity towards cancer cells .
Case Study 1: Antimicrobial Evaluation
In a study evaluating various benzimidazole derivatives, 1-[(4-fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole showed significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The compound was tested against Staphylococcus aureus, showing an MIC of 50 µg/ml, indicating its potential as an alternative antimicrobial agent .
Case Study 2: Anticancer Activity
Another research focused on the anticancer effects of benzimidazole derivatives found that compounds similar to 1-[(4-fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU). One derivative achieved an IC50 value of 4.53 µM against HCT116 cells, demonstrating potent anticancer activity .
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate the activity of its targets effectively. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with 1-[(4-Fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole, enabling comparative analysis of substituent effects:
Key Observations :
- Fluorine and Trifluoromethyl Groups : The 4-fluorophenyl and CF₃ groups enhance metabolic stability and binding affinity to hydrophobic enzyme pockets. For example, in 2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole, the CF₃ group contributes to antibacterial activity by increasing lipophilicity .
- Substituent Position: Position 2 substitutions (e.g., CF₃ in the target compound vs. piperidinylamino in Astemizole) dictate target selectivity. Astemizole’s piperidinylamino group enables H₁ receptor antagonism, while the CF₃ group may favor enzyme inhibition .
- Synthetic Accessibility : The target compound’s synthesis likely follows methods similar to (condensation of substituted diamines with aldehydes) but with 4-fluorobenzyl and trifluoromethyl reagents.
Antioxidant Activity :
Benzimidazoles with hydroxyl and fluorine substituents (e.g., Methyl 1-(4-fluorophenyl)-2-(2,3,4-trihydroxyphenyl)-1H-benzimidazole-5-carboxylate) exhibit antioxidant activity comparable to ascorbic acid. The trifluoromethyl group in the target compound may similarly enhance radical scavenging by stabilizing electron-deficient intermediates .
Enzyme Inhibition :
- MEK Inhibition : Selumetinib’s bromo and chloro substituents enable potent MEK binding, while its sulfonate salt improves solubility. The target compound’s CF₃ group could mimic these effects but lacks the sulfonate’s bioavailability enhancements .
- 5α-Reductase Inhibition : Indole-benzimidazole hybrids (e.g., KF18678) with bis(4-fluorophenyl)methyl groups show nM-level inhibition, suggesting the target compound’s fluorophenylmethyl group may confer similar enzyme affinity .
Antihistamine Activity :
Astemizole’s 4-piperidinylamino group is critical for H₁ receptor binding. Replacing this group with CF₃ (as in the target compound) would likely shift activity toward non-histamine targets, such as kinase or reductase enzymes .
Physicochemical and Pharmacokinetic Properties
- Solubility : Selumetinib’s sulfonate salt enhances aqueous solubility, whereas the target compound’s neutral CF₃ group may limit solubility without formulation aids .
- Metabolic Stability: Fluorine reduces cytochrome P450-mediated metabolism, extending half-life relative to non-fluorinated benzimidazoles .
Biological Activity
1-[(4-Fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
The compound belongs to the benzimidazole class, characterized by a fused benzene and imidazole ring. Its structure is defined as follows:
- Molecular Formula : C15H12F4N2
- Molecular Weight : 298.26 g/mol
- IUPAC Name : 1-[(4-Fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole
Antimicrobial Properties
Research indicates that benzimidazole derivatives exhibit notable antimicrobial activity. A study demonstrated that compounds similar to 1-[(4-Fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole possess significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating promising potential as antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have been evaluated in several studies. For instance, it was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound exhibited an IC50 value of approximately 5 µM against MCF-7 cells, suggesting potent cytotoxic effects .
A comparative analysis of various benzimidazole derivatives showed that modifications at the phenyl and trifluoromethyl positions significantly influenced their anticancer efficacy. The introduction of a trifluoromethyl group was associated with enhanced activity due to increased lipophilicity and better membrane penetration .
The mechanism through which 1-[(4-Fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole exerts its biological effects primarily involves the inhibition of tubulin polymerization. Benzimidazoles are known to bind to the colchicine site on β-tubulin, disrupting microtubule dynamics essential for cell division. This action leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .
Data Tables
| Activity Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 16 | |
| Antimicrobial | Escherichia coli | 32 | |
| Anticancer | MCF-7 | 5 | |
| Anticancer | HCT116 | 8 |
Case Studies
-
Case Study on Anticancer Efficacy :
A recent study evaluated the effects of various benzimidazole derivatives, including our compound, on multiple cancer cell lines. Results indicated that compounds with fluorinated phenyl groups exhibited superior anticancer activity compared to their non-fluorinated counterparts. The study concluded that fluorination enhances the interaction with cellular targets, leading to increased cytotoxicity . -
Toxicity Assessment :
In a toxicity evaluation using zebrafish embryos, it was observed that exposure to high concentrations (20 µM) of similar benzimidazole compounds resulted in developmental abnormalities. This highlights the importance of determining safe dosage levels for therapeutic applications .
Q & A
What are the optimal synthetic routes and challenges for preparing 1-[(4-Fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole?
Basic
The synthesis of benzimidazole derivatives typically involves condensation reactions, such as the Phillips–Ladenburg or Weidenhagen methods. However, introducing substituents at position 2 (e.g., trifluoromethyl groups) is challenging due to steric and electronic constraints. Microwave-assisted synthesis (e.g., Pd-catalyzed cross-coupling) improves yields for bulky substituents . A key limitation is the lack of generality in existing methods; for example, heterocycle placement at position 2 often requires tailored protocols or rearrangements of precursor systems like quinoxalines .
How can structural characterization of this compound be performed to resolve its planar conformation and intermolecular interactions?
Basic
X-ray crystallography is the gold standard for determining bond lengths, angles, and supramolecular interactions (e.g., π-π stacking, C-H···F hydrogen bonds). Vibrational Energy Distribution Analysis (VEDA) and DFT-based molecular dynamics (MD) simulations complement experimental data by modeling electronic transitions (HOMO-LUMO gaps) and thermal stability . For example, planar benzimidazole cores stabilize crystal lattices via parallel π-π interactions, as seen in FPPBI derivatives .
What analytical methods address limitations in quality control for benzimidazole-based compounds?
Basic
UV spectroscopy offers a rapid, cost-effective method for quantifying benzimidazoles in raw materials or formulations. A validated protocol using λ_max ~300 nm achieves high throughput with minimal sample preparation, addressing gaps in post-market surveillance . However, advanced techniques like HPLC-MS are recommended for detecting trace impurities in complex matrices.
How does this compound modulate the Hedgehog signaling pathway, and what experimental models validate its antagonism?
Advanced
Benzimidazole derivatives like SANT-2 inhibit Hedgehog signaling by binding to Smoothened (SMO) receptors. In vitro assays using Gli-luciferase reporters in NIH/3T3 cells quantify pathway suppression, while in vivo models (e.g., medulloblastoma xenografts) assess tumor regression. Dose-response curves and Western blotting for downstream targets (e.g., PTCH1) are critical for confirming efficacy .
Can this compound serve as a ligand in catalytic systems for cross-coupling reactions?
Advanced
Yes, silyl-substituted benzimidazoles act as ligands in Pd(OAc)₂-catalyzed Heck-Mizoroki and Suzuki-Miyaura reactions. Microwave-promoted catalysis enhances reaction rates and yields (e.g., 85–92% for aryl halides). Structural analysis (e.g., X-ray of compound 7 ) confirms chelation via the benzimidazole nitrogen and phosphine groups .
What strategies enable the design of supramolecular assemblies using this benzimidazole derivative?
Advanced
The compound’s electron-deficient trifluoromethyl group and fluorophenyl moiety facilitate coordination with metal cations (e.g., Ru²⁺, Cu²⁺) to form metal-organic frameworks (MOFs) or nanocages. For example, benzimidazole-cyclodextrin conjugates release drugs under pH stimuli, validated via TEM and fluorescence quenching assays .
What in vitro and in vivo models are used to evaluate its anti-inflammatory activity?
Advanced
ORT-83, a related benzimidazole, reduces IL-6 and TNF-α in A549 lung cells via qRT-PCR and ELISA. In vivo, carrageenan-induced paw edema models in rats assess COX-2 inhibition. Dose optimization (e.g., 10–50 mg/kg) and toxicity profiling (LD₅₀) are critical to mitigate off-target effects .
How do substituents influence its anticancer SAR, particularly against lung or breast cancer?
Advanced
The 4-fluorophenyl group enhances membrane permeability, while the trifluoromethyl moiety increases metabolic stability. In MCF-7 breast cancer cells, IC₅₀ values correlate with electron-withdrawing substituents at position 2. Kinase inhibition assays (e.g., EGFR, VEGFR-2) and apoptosis markers (caspase-3/7) validate target engagement .
How can contradictory SAR data across studies be resolved?
Advanced
Discrepancies arise from variations in cell lines, assay conditions, or substituent electronic effects. Meta-analysis using molecular docking (e.g., AutoDock Vina) identifies conserved binding motifs. For instance, conflicting IC₅₀ values for trifluoromethyl derivatives may reflect differences in cellular ATP levels or efflux pump expression .
What computational tools predict its binding affinity and reactivity in biological systems?
Advanced
DFT calculations (Gaussian 09) model charge transfer dynamics and Fukui indices to predict nucleophilic/electrophilic sites. MD simulations (AMBER) assess stability in lipid bilayers, while PASS software forecasts bioavailability and toxicity profiles. For example, HOMO localization on the benzimidazole ring predicts DNA intercalation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
